4-(Bromomethyl)-6-chloro-3,4'-bipyridine

Description

Nomenclature and Structural Identification

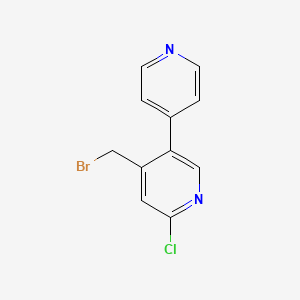

4-(Bromomethyl)-6-chloro-3,4'-bipyridine is a heteroaromatic compound belonging to the bipyridine family, characterized by two pyridine rings connected via a single bond. The systematic IUPAC name reflects its substitution pattern: a bromomethyl group (-CH₂Br) at position 4 of the first pyridine ring, a chlorine atom at position 6 of the same ring, and a second pyridine ring attached at position 4' (Figure 1). Its molecular formula is C₁₁H₈BrClN₂ , with a molecular weight of 296.55 g/mol .

The compound’s structure is confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry. The bromomethyl group exhibits characteristic signals in $$ ^1\text{H} $$-NMR (δ ~4.5 ppm for -CH₂Br) and $$ ^{13}\text{C} $$-NMR (δ ~30 ppm for CH₂Br). The chlorine atom’s electron-withdrawing effect influences the electronic environment of the pyridine ring, as evidenced by downfield shifts in aromatic proton signals.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈BrClN₂ |

| Molecular Weight | 296.55 g/mol |

| IUPAC Name | 4-(bromomethyl)-6-chloro-3-(pyridin-4-yl)pyridine |

| Key Functional Groups | Bromomethyl, Chloro, Bipyridine |

Historical Development and Discovery

The synthesis of substituted bipyridines gained momentum in the late 20th century due to their applications in coordination chemistry and materials science. While 4-(bromomethyl)-6-chloro-3,4'-bipyridine itself lacks a well-documented discovery timeline, its structural analogs, such as 4,4'-bis(bromomethyl)-2,2'-bipyridine, were first reported in the 1990s as precursors for supramolecular architectures. The introduction of bromomethyl and chloro groups into bipyridine frameworks arose from the need to enhance reactivity for cross-coupling and nucleophilic substitution reactions.

Early work on halogenated bipyridines focused on their utility in synthesizing metallo-organic complexes. For example, bromomethyl-substituted bipyridines were used to create macrocyclic ligands for transition-metal catalysts. The addition of a chlorine atom at position 6 likely emerged from efforts to fine-tune electronic properties for applications in photoredox catalysis.

Significance in Heterocyclic Chemistry Research

4-(Bromomethyl)-6-chloro-3,4'-bipyridine occupies a unique niche in heterocyclic chemistry due to its dual functionality:

- Bromomethyl Group : Serves as a reactive handle for further functionalization. For instance, it undergoes nucleophilic substitution with amines or thiols to generate derivatives with tailored properties.

- Chloro Substituent : Modifies the electron density of the pyridine ring, influencing coordination behavior and catalytic activity. Chlorine’s inductive effect enhances the stability of metal complexes by withdrawing electron density from the nitrogen atoms.

This compound’s versatility is evident in its potential applications:

- Coordination Chemistry : Acts as a chelating ligand for transition metals (e.g., Ru, Ir) in photocatalytic systems.

- Organic Synthesis : Serves as a building block for synthesizing fused heterocycles, such as pyrrolo[1,2-c]pyrimidones, via cyclization reactions.

- Materials Science : Facilitates the development of conductive polymers and metal-organic frameworks (MOFs) through cross-coupling reactions.

Properties

Molecular Formula |

C11H8BrClN2 |

|---|---|

Molecular Weight |

283.55 g/mol |

IUPAC Name |

4-(bromomethyl)-2-chloro-5-pyridin-4-ylpyridine |

InChI |

InChI=1S/C11H8BrClN2/c12-6-9-5-11(13)15-7-10(9)8-1-3-14-4-2-8/h1-5,7H,6H2 |

InChI Key |

QHBVAVUYBGYSQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=CN=C(C=C2CBr)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material and Key Intermediates

The synthesis often begins with 4,4'-dimethyl-2,2'-bipyridine or related bipyridine derivatives as the core structure. For the 3,4'-bipyridine isomer, regioselective functionalization is needed.

One reported method involves:

- Oxidation of 4,4'-dimethyl-2,2'-bipyridine to the corresponding N-oxide intermediate using oxidizing agents such as 3-chloroperbenzoic acid (m-CPBA).

- Chlorination of the N-oxide intermediate with phosphorus oxychloride (POCl3) to introduce the chlorine atom selectively at the 6-position.

Although these steps are documented for 6-chloro-4,4'-dimethyl-2,2'-bipyridine, analogous strategies can be adapted for the 3,4'-bipyridine framework with appropriate regioselective control.

Bromomethylation Step

The introduction of the bromomethyl group at the 4-position is typically achieved by:

- Bromination of the methyl group attached to the bipyridine ring using reagents such as N-bromosuccinimide (NBS) under radical conditions or via halomethylation reactions.

This step converts a methyl substituent into a bromomethyl group, forming the desired 4-(bromomethyl) functionality.

Alternative Synthetic Routes: Direct Dimerization

An alternative approach to synthesizing polyhalogenated bipyridines, including halomethylated derivatives, involves:

- Dimerization of dihalopyridines via lithiation and coupling reactions.

For example, 2-chloro-5-bromopyridine can be ortholithiatied using bases like lithium diisopropylamide (LDA) or tert-butyllithium (t-BuLi), followed by dimerization to form halogenated bipyridines with bromomethyl substituents in moderate to good yields.

This method offers a one-step route to complex bipyridine derivatives but requires careful control of reaction conditions to avoid byproducts.

Representative Synthetic Scheme

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | 4,4'-Dimethyl-2,2'-bipyridine + m-CPBA | 4,4'-Dimethyl-2,2'-bipyridine N-oxide | Oxidation of methyl bipyridine |

| 2 | POCl3, reflux | 6-Chloro-4,4'-dimethyl-2,2'-bipyridine | Selective chlorination at 6-position |

| 3 | N-Bromosuccinimide (NBS), light or radical initiator | 4-(Bromomethyl)-6-chloro-4,4'-bipyridine | Bromination of methyl group to bromomethyl |

Note: For the 3,4'-bipyridine isomer, similar steps apply with regioselective adjustments.

Characterization and Analytical Data

The synthesized compounds are characterized by:

- Mass Spectrometry (MS) : Confirms molecular weight and halogen incorporation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR provide structural confirmation, especially shifts corresponding to bromomethyl and chloro substituents.

- X-ray Crystallography : Used to confirm molecular conformation and substitution pattern, including dihedral angles between pyridine rings and packing features.

Research Results and Discussion

Yield and Purity

Structural Features

- The dihedral angle between the two pyridine rings in bipyridine derivatives is close to 180° in chlorinated and bromomethylated products, indicating planar or near-planar conformations favorable for coordination chemistry.

- The presence of the bromomethyl group introduces a reactive site for further functionalization or complexation.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Oxidation + Chlorination + Bromomethylation | m-CPBA, POCl3, NBS | Stepwise control, high selectivity | Multi-step, requires purification |

| Dimerization of Dihalopyridines | LDA or t-BuLi lithiation, coupling | One-step synthesis, versatile | Byproduct formation, regioselectivity challenges |

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-6-chloro-3,4’-bipyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction of the chloro group can yield different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like DMF or DMSO.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

- Substitution reactions can yield various substituted bipyridines.

- Oxidation can produce bipyridine oxides.

- Reduction can lead to dechlorinated bipyridine derivatives .

Scientific Research Applications

4-(Bromomethyl)-6-chloro-3,4’-bipyridine has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials and polymers with specific properties

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-6-chloro-3,4’-bipyridine involves its ability to participate in various chemical reactions due to the presence of reactive bromomethyl and chloro groups. These groups can interact with nucleophiles, electrophiles, and radicals, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

6-Chloro-4,4’-dimethyl-2,2’-bipyridine

- Structure : 2,2'-bipyridine core with a chlorine atom at the 6-position and methyl groups at the 4- and 4'-positions.

- Key Differences :

- Substituent Positions : The chlorine and methyl groups are positioned on a 2,2'-linked bipyridine, contrasting with the 3,4'-linkage and bromomethyl group in the target compound.

- Reactivity : Methyl groups are less reactive than bromomethyl, limiting their utility in nucleophilic substitutions. However, the chlorine atom facilitates functionalization for ligand synthesis (e.g., phosphanyl ligand preparation for metal-catalyzed cross-coupling) .

- Applications : Preferred for π-conjugation extension in catalytic systems due to its stable methyl substituents .

2',6-Dibromo-3,4'-bipyridine

- Structure : 3,4'-bipyridine with bromine atoms at the 2' and 6 positions.

- Key Differences :

- Halogen Type/Position : Bromine substituents (vs. bromomethyl and chlorine in the target) enhance electrophilicity, making this compound suitable for Suzuki-Miyaura couplings.

- Molecular Weight : Higher molecular weight (313.98 g/mol) compared to the target compound (estimated ~290–300 g/mol).

- Physical Properties : Melting point 189–193°C, suggesting higher crystallinity than the target compound (data unavailable) .

- Applications : Used in synthesizing π-extended systems or as a halogenated intermediate for further functionalization .

4-([3,4'-Bipyridin]-6-yl)morpholine

- Structure : 3,4'-bipyridine with a morpholine group (-N(C₂H₄)₂O) at the 6-position.

- Reactivity: Unlike the bromomethyl group, the morpholine moiety is less reactive but may improve coordination in metal complexes .

- Applications: Potential use in pharmaceuticals or as a ligand in catalysis, diverging from the target compound’s role as a synthetic intermediate .

2-Bromopyridine

- Structure : Single pyridine ring with bromine at the 2-position.

- Key Differences :

Research Findings and Implications

- Reactivity Trends : Bromomethyl and chlorine substituents in 4-(Bromomethyl)-6-chloro-3,4'-bipyridine offer dual reactivity: the bromomethyl group enables alkylation or cross-coupling, while the chlorine atom allows further functionalization (e.g., phosphination) .

- Comparative Stability : Methyl and morpholine-substituted analogs exhibit greater stability than brominated derivatives, which may degrade under harsh conditions .

- Synthetic Challenges : The target compound’s 3,4'-bipyridine linkage may complicate regioselective synthesis compared to 2,2'-bipyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.